
Thiol-Modifier C6 S-S
Vue d'ensemble
Description
Thiol-Modifier C6 S-S is a thiol-containing molecule that is widely used in laboratory experiments to modify the properties of other molecules. It is a versatile tool that can be used to modify a variety of biomolecules such as proteins, lipids, and carbohydrates. This compound has been used to modify the activity of enzymes, to alter the structure of proteins, and to modulate the activity of receptors. In addition, this compound has been used to modulate the activity of transcription factors and to modify the structure of DNA.
Applications De Recherche Scientifique
Conjugaison d'oligonucléotides à des surfaces d'or
Thiol-Modifier C6 S-S est largement utilisé dans la conjugaison d'oligonucléotides à des surfaces d'or . Cette application est cruciale pour le développement de biosenseurs et de tests diagnostiques. Le groupe thiol forme une liaison forte avec l'or, permettant la fixation stable des séquences d'ADN ou d'ARN qui peuvent ensuite être utilisées pour détecter des séquences génétiques spécifiques.
Marquage avec des étiquettes spécifiques des thiols
Le composé est également utilisé pour le marquage d'oligonucléotides avec des étiquettes spécifiques des thiols telles que les iodoacétamides et les maléimides . Ce marquage est essentiel pour diverses techniques bioanalytiques, notamment les tests basés sur la fluorescence, où il permet la détection et la quantification de molécules biologiques.
Conjugaison enzymatique
Une autre application significative est la conjugaison d'enzymes, en particulier la peroxydase de raifort, à des oligonucléotides à l'aide de this compound . Ceci est souvent utilisé dans les tests immuno-enzymatiques (ELISA) pour la détection d'anticorps ou d'antigènes dans la recherche et le diagnostic clinique.
Synthèse de matériaux de transport de trous pour les cellules solaires
Le composé apparenté, les bis[di(4-méthoxyphényl)amino]carbazole-capés indacénodithiophènes, ont été utilisés comme matériaux de transport de trous (HTM) pour des cellules solaires pérovskites très efficaces . Les performances de ces cellules solaires sont fortement influencées par le positionnement du groupe donneur, qui est un dérivé de la structure this compound.
Potentiel antioxydant et antimicrobien
Des dérivés du composé se sont avérés prometteurs dans des applications antioxydantes et antimicrobiennes. De nouveaux esters d'oxime synthétisés à partir de structures apparentées ont été étudiés pour leur potentiel dans le traitement des maladies et des infections liées au stress oxydatif .
Applications de lien photodégradable
This compound peut agir comme un lien photodégradable en raison de sa liaison disulfure. Cette propriété est utilisée dans la libération de médicaments ou de colorants de manière contrôlée lors de l'exposition à la lumière, ce qui est particulièrement utile dans les systèmes de libération ciblée de médicaments .
Mécanisme D'action
Target of Action
Thiol-Modifier C6 S-S, also known as 3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used to functionalize oligonucleotides . It introduces a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage . The primary targets of this compound are the oligonucleotides that it modifies .
Mode of Action
The compound is incorporated into the oligonucleotide as a disulfide during synthesis to protect the thiol group from undesired side reactions . After synthesis, the disulfide bond can be reduced with TCEP or dithiothreitol (DTT) to generate the fully active thiolated oligo . This results in two reactive sulfhydryl groups .
Biochemical Pathways
The thiolated oligonucleotides can be labeled with thiol-reactive dye or maleimides for use as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers . This modification can effectively serve as a spacer between two oligos, with a disulfide linkage in the middle .
Result of Action
The result of the action of this compound is the production of thiolated oligonucleotides. These modified oligonucleotides can be used in a variety of applications, including as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers .
Action Environment
The action of this compound is influenced by the conditions of the oligonucleotide synthesis process. The reduction of the disulfide bond to generate the fully active thiolated oligo is performed by the end user in their own laboratory . The efficiency of this reduction and the subsequent conjugation of the thiolated oligo can be influenced by factors such as the concentration of the reducing agent and the pH of the solution .
Safety and Hazards
Orientations Futures
Thiolated oligonucleotides can be labeled with thiol-reactive dye / happen iodoacetamides or maleimides (for example, lucifer yellow iodoacetamide or fluorescein maleimide) for use as hybridization or PCR-based detection probes. They also can be conjugated to enzymes (for example, alkaline phosphatase or horseradish peroxidase), through bifunctional linkers .
Propriétés
IUPAC Name |
3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONRKLBSGQZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


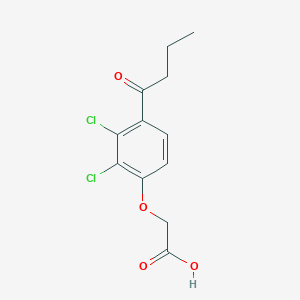
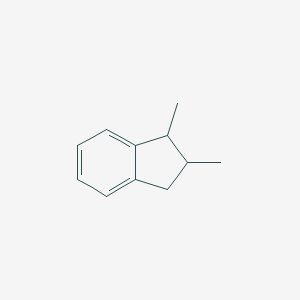
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)


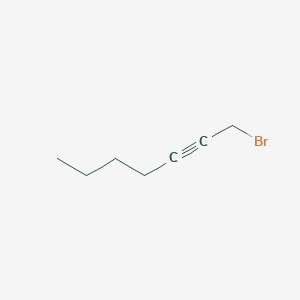

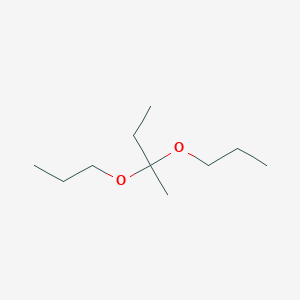
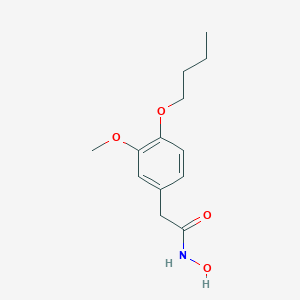

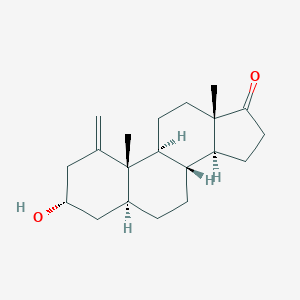
![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)
